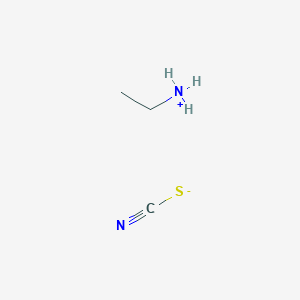
EthylammoniumThiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylammonium thiocyanate is an organic compound that consists of an ethylammonium cation and a thiocyanate anion. This compound is known for its unique properties and applications in various fields of science and industry. It is often used in chemical synthesis and research due to its reactivity and ability to form stable complexes with other molecules.
Vorbereitungsmethoden
Ethylammonium thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with thiocyanic acid. The reaction is typically carried out in an aqueous solution, and the product is isolated through crystallization. Another method involves the reaction of ethylamine with ammonium thiocyanate under controlled conditions. Industrial production methods often involve large-scale reactions using similar principles but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Ethylammonium thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can participate in substitution reactions where the thiocyanate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethylammonium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is used in biochemical assays and as a stabilizing agent for certain biological molecules.
Industry: It is used in the production of specialty chemicals, as a catalyst in certain reactions, and in the manufacture of materials with specific properties.
Wirkmechanismus
The mechanism of action of ethylammonium thiocyanate involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, which can alter the reactivity and properties of these ions. The thiocyanate group can also participate in redox reactions, influencing the overall chemical behavior of the compound. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethylammonium thiocyanate can be compared with other similar compounds such as ammonium thiocyanate, potassium thiocyanate, and sodium thiocyanate. While these compounds share the thiocyanate anion, the cationic part of the molecule can significantly influence their properties and applications. Ethylammonium thiocyanate is unique due to the presence of the ethylammonium cation, which can affect its solubility, reactivity, and ability to form complexes with other molecules.
Conclusion
Ethylammonium thiocyanate is a versatile compound with significant importance in various scientific and industrial applications Its unique properties and reactivity make it a valuable tool in chemical synthesis, research, and industrial processes
Eigenschaften
Molekularformel |
C3H8N2S |
|---|---|
Molekulargewicht |
104.18 g/mol |
IUPAC-Name |
ethylazanium;thiocyanate |
InChI |
InChI=1S/C2H7N.CHNS/c1-2-3;2-1-3/h2-3H2,1H3;3H |
InChI-Schlüssel |
VODZXCCXYWJDMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH3+].C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


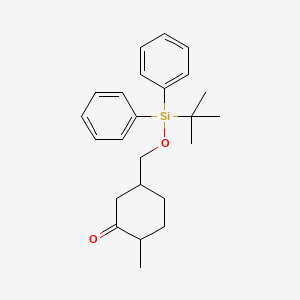
![sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13857594.png)
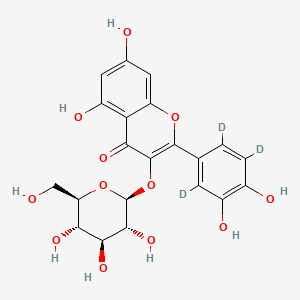

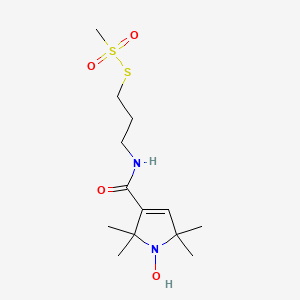

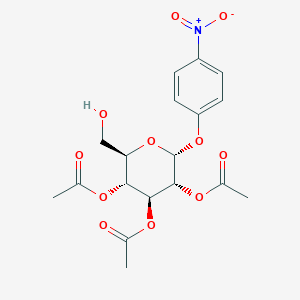
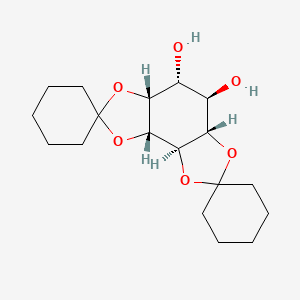
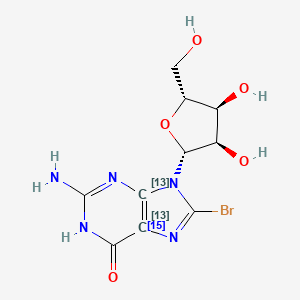
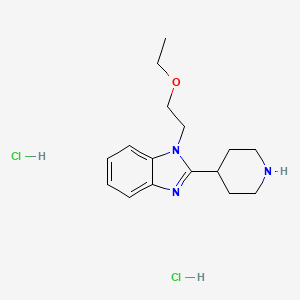
![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)
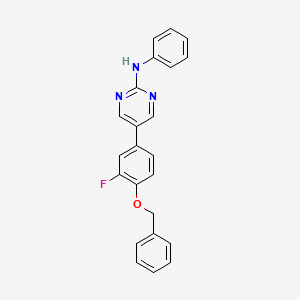
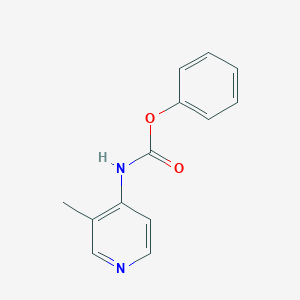
![5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine](/img/structure/B13857677.png)
